
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all connected by nitrogen and sulfur atoms. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and cyclopropane rings would add steric bulk, while the pyrazole ring would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the tetrahydrofuran ring could potentially make the compound soluble in organic solvents .Applications De Recherche Scientifique
One-pot Synthesis and Derivative Formation
N-halosulfonamide compounds, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, are utilized in one-pot synthesis reactions to create novel derivatives of pyran and diuracilopyrans. These compounds are synthesized from aromatic and heterocyclic aldehydes, showing the versatility of N-halosulfonamides in creating complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2014).
HIV-1 Protease Inhibition
N-halosulfonamide derivatives have been designed to inhibit HIV-1 protease effectively, showcasing their potential in treating HIV-1 infections. An example is a compound with a tetrahydropyranofuran P2 ligand and cyclopropylaminobenzothiazole P2′ ligand, demonstrating picomolar level inhibitory activity against multidrug-resistant HIV-1 variants. This highlights the compound's role in addressing drug resistance in HIV therapy (Ghosh et al., 2018).
Cyclooxygenase-2 (COX-2) Inhibition
The compound celecoxib, a derivative of 1,5-diarylpyrazole class, which includes similar structural motifs to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, has been identified for its COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enantioselective Synthesis
Compounds with N-halosulfonamide moieties have been used in stereoselective denitrogenation reactions to produce enantiomerically pure cyclopropanes. These reactions are crucial for creating compounds with specific stereochemical configurations, which is vital in drug development and synthesis of bioactive molecules (García Ruano et al., 2006).
Antimicrobial Activity
New heterocyclic compounds incorporating sulfamoyl moiety, akin to the structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, have been synthesized for their antimicrobial properties. These compounds show promising results against bacterial and fungal infections, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014).
Mécanisme D'action
Target of Action
Related compounds such as 3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid and 1-(oxolan-3-yl)propan-1-amine are known, which might suggest potential targets
Biochemical Pathways
Related compounds such as n-fructosyl pyroglutamate and oxolan-3-one are mentioned, which might suggest potential pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDZAYVQWJPEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)
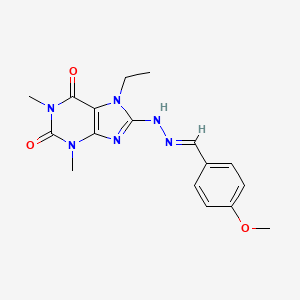
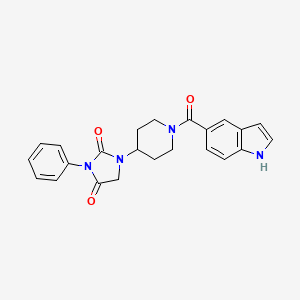
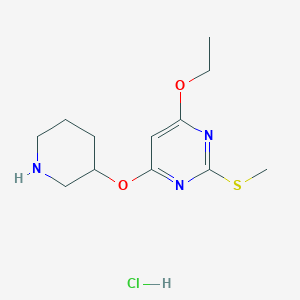
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
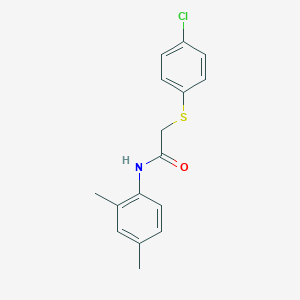
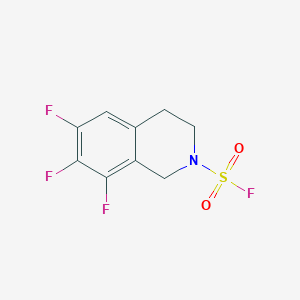
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
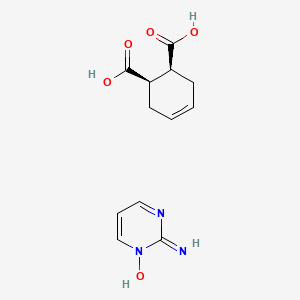
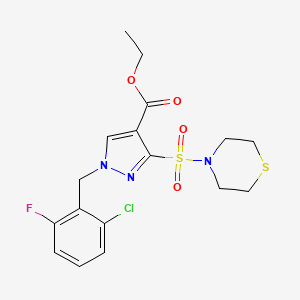

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)